20-Glucoginsenoside RF
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Overview
Description
20-Glucoginsenoside RF, also known as compound 4, is a bisdesmosidic saponin that can be obtained from the roots of Panax ginseng . It is a natural compound which can also be isolated from Panax notoginseng .
Molecular Structure Analysis
The molecular formula of this compound is C48H82O19 . Its molecular weight is 963.2 g/mol . The specific molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure Identification : 20-Glucoginsenoside RF, found in Ginseng (Panax ginseng), has a defined chemical structure. It is identified as 20S-protopanaxatriol-6-[O-β-D-glucopyranosyl (1→2)-β-D-glucopyranoside]-20-O-β-D-glucopyranoside (Sanada & Shoji, 1978).
Synthesis Research : Research has been conducted on the synthesis of compounds related to this compound, such as Pseudoginsenoside HQ, highlighting the medicinal value and biological activity of these compounds (Yang et al., 2017).
Biological and Medicinal Applications
Antitumor Activity : Studies on polysaccharides related to this compound, such as Ramaria flaccida polysaccharides, demonstrate significant antitumor activity, highlighting the potential of these compounds in cancer research (Dong et al., 2020).
Immunomodulatory Properties : Ginseng saponins, including compounds related to this compound, have shown immunomodulatory effects, suggesting their use in enhancing immune responses (Kim et al., 2001).
Chemical Analysis and Identification : Advanced techniques like high-performance liquid chromatography and mass spectrometry are employed to analyze the composition of ginsenosides, including this compound, in Panax ginseng roots (Kochkin et al., 2018).
Mechanism of Action
Ginsenosides, including 20-Glucoginsenoside RF, have been found to have anti-inflammatory and immunomodulatory effects on Inflammatory Bowel Disease (IBD). They work by regulating the balance of immune cells, inhibiting the expression of cytokines, and activating various receptors and signaling pathways .
Future Directions
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-4,4,10,14,15-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-20(2)10-9-12-47(7,67-43-39(61)36(58)33(55)28(18-50)64-43)24-14-21(3)48(8)23-16-26(41-45(4,5)30(53)11-13-46(41,6)22(23)15-25(52)31(24)48)62-44-40(37(59)34(56)29(19-51)65-44)66-42-38(60)35(57)32(54)27(17-49)63-42/h10,21-44,49-61H,9,11-19H2,1-8H3/t21?,22?,23?,24-,25-,26+,27+,28+,29+,30?,31?,32+,33+,34+,35-,36-,37-,38+,39+,40+,41?,42-,43-,44+,46+,47-,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFYBWKXJPMMM-MGBLTDNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C1(C3CC(C4C(C(CCC4(C3CC2O)C)O)(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C(C)(CCC=C(C)C)OC7C(C(C(C(O7)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@@H](C2[C@]1(C3C[C@H](C4[C@@](C3C[C@@H]2O)(CCC(C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)[C@](C)(CCC=C(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68406-27-9 |
Source
|
Record name | 20-Glucoginsenoside RF | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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